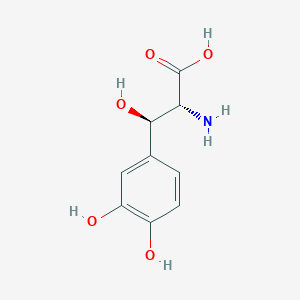

D-赤式-3,4-二羟基苯丙氨酸

描述

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. It is characterized by the presence of both amino and hydroxyl groups, making it a versatile compound in various chemical and biological processes. This compound is known for its role in biochemical pathways and its potential therapeutic applications.

科学研究应用

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid typically involves the use of starting materials such as 3,4-dihydroxybenzaldehyde and amino acids. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with an amino acid derivative under controlled conditions, followed by reduction and hydrolysis steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes. These methods can be optimized for large-scale production by selecting specific strains of microorganisms that can efficiently produce the compound through their metabolic pathways.

化学反应分析

Types of Reactions

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Amides and other substituted derivatives.

作用机制

The mechanism of action of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions. Its hydroxyl groups allow it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

相似化合物的比较

Similar Compounds

3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl structure but lacks the amino and hydroxyl groups on the propanoic acid moiety.

L-DOPA (3,4-dihydroxy-L-phenylalanine): Similar in structure but with a different stereochemistry and additional functional groups.

Uniqueness

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry.

生物活性

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as ADHP (Amino-Dihydroxy-Phenyl-Hydroxypropanoic acid), is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is characterized by the following:

- Molecular Formula : C₉H₁₁N₁O₅

- Molar Mass : 213.19 g/mol

- IUPAC Name : (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

This compound features a hydroxyl group and an amino group attached to a propanoic acid backbone, contributing to its biological reactivity.

-

Antioxidant Properties :

- ADHP exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This property is particularly relevant in neuroprotection and cardiovascular health.

-

Neuroprotective Effects :

- Research indicates that ADHP can protect neuronal cells from apoptosis induced by oxidative stress. It has been shown to enhance cell viability in models of neurodegeneration.

-

Anti-inflammatory Activity :

- The compound has been observed to inhibit pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases.

Neuroprotection in Animal Models

In a study involving mice subjected to ischemic injury, administration of ADHP resulted in reduced neuronal loss and improved functional recovery compared to control groups. The study highlighted the compound's ability to modulate signaling pathways associated with cell survival and inflammation.

In Vitro Studies

In vitro experiments using human neuronal cell lines demonstrated that ADHP treatment led to a decrease in markers of oxidative stress and apoptosis. These findings support its potential application in neurodegenerative disorders such as Alzheimer's disease.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Enhances neuronal cell viability | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Neuroprotective Effect | Anti-inflammatory Effect |

|---|---|---|---|

| (2R,3R)-ADHP | High | Significant | Moderate |

| (2S,3S)-ADHP | Moderate | Moderate | Low |

| L-DOPA | High | Significant | Moderate |

属性

IUPAC Name |

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@H](C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51829-98-2 | |

| Record name | D-Erythro-3,4-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-ERYTHRO-3,4-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3TPU9VZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the metabolic fate of the different stereoisomers of DOPS?

A1: Research has shown that the metabolism of DOPS stereoisomers differs. Specifically, (+)-erythro-DOPS is decarboxylated to (+)-norepinephrine more efficiently than (-)-threo-DOPS, which can also be decarboxylated to (-)-norepinephrine, though to a lesser extent [, , , ].

Q2: Are there any known instances of enzymatic inhibition within the DOPS metabolic pathway?

A2: Yes, studies using rat kidney decarboxylase have demonstrated that (-)-threo-DOPS can inhibit its own decarboxylation []. This suggests a potential regulatory mechanism for norepinephrine synthesis.

Q3: What is the impact of DOPS administration on neurotransmitter levels in vivo?

A3: Administration of (+)-erythro-DOPS has been shown to increase norepinephrine levels in the rat brain [, ]. Furthermore, studies in mice and rats have shown that administration of racemic erythro-DOPS leads to detectable levels of (S)-norepinephrine in tissues []. This highlights the potential of DOPS as a therapeutic agent for conditions associated with norepinephrine deficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。